Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Description

Chemical Identity and Nomenclature of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

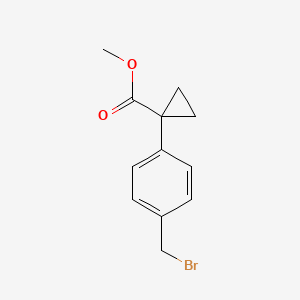

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate represents a complex organic molecule with the molecular formula C12H13BrO2 and a molecular weight of 269.134 grams per mole. The compound is systematically identified by its Chemical Abstracts Service number 873372-30-6, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is methyl 1-(4-(bromomethyl)phenyl)cyclopropane-1-carboxylate, reflecting its structural composition and functional group arrangement.

The molecular structure of this compound consists of several distinct functional components that contribute to its chemical behavior and synthetic utility. The core framework features a cyclopropane ring, which is a three-membered carbon ring known for its significant ring strain and enhanced reactivity compared to larger cycloalkane systems. Attached to this cyclopropane ring is a carboxylate ester group in the methyl form, providing the compound with ester functionality that can participate in various chemical transformations. The aromatic portion of the molecule consists of a benzene ring bearing a bromomethyl substituent at the para position, which introduces both aromatic character and reactive halogen functionality.

The structural representation of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is COC(=O)C1(CC1)C2=CC=C(C=C2)CBr, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3, offering a standardized method for representing the compound's structure in databases. The corresponding International Chemical Identifier Key is LOXCTPDCGDIIIJ-UHFFFAOYSA-N, providing a hashed version of the structural information for efficient database searching.

Table 1: Physical and Chemical Properties of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H13BrO2 | |

| Molecular Weight | 269.134 g/mol | |

| Chemical Abstracts Service Number | 873372-30-6 | |

| Physical Form | Powder | |

| Purity | 95% | |

| Storage Temperature | 4°C |

The compound exists as a white to off-white powder under standard conditions and requires storage at reduced temperatures to maintain stability. This physical characteristic is typical of many brominated organic compounds, which can be sensitive to light and elevated temperatures. The relatively high molecular weight of 269.134 grams per mole reflects the presence of the bromine atom, which contributes significantly to the overall mass of the molecule due to bromine's atomic weight of approximately 79.9 atomic mass units.

Historical Context and Significance in Organic Chemistry

The development of cyclopropane-containing compounds has deep roots in organic chemistry, with the fundamental cyclopropane structure first discovered by August Freund in 1881. Freund not only isolated cyclopropane but also proposed the correct triangular structure for this three-membered ring system in his initial publication, demonstrating remarkable chemical intuition for the era. The synthetic methodology employed by Freund involved treating 1,3-dibromopropane with sodium metal, resulting in an intramolecular Wurtz reaction that directly formed the cyclopropane ring system. This foundational work established the basis for understanding cyclopropane chemistry and paved the way for the development of more complex cyclopropane derivatives.

The historical significance of cyclopropane chemistry expanded considerably throughout the late 19th and early 20th centuries. In 1887, Gustavson improved upon Freund's original synthesis by substituting zinc for sodium in the cyclization reaction, achieving better yields and more reproducible results. This modification demonstrated the importance of metal selection in organometallic reactions and established zinc as a preferred reagent for certain cyclopropane-forming reactions. The evolution of cyclopropane synthetic methods continued through the 20th century, with significant contributions from researchers such as Simmons and Smith, who developed the zinc-mediated cyclopropanation of alkenes in 1958.

The specific development of substituted cyclopropanecarboxylate esters, including compounds similar to Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, emerged as synthetic organic chemistry advanced in the mid-to-late 20th century. These compounds gained prominence due to their utility as synthetic intermediates and their unique reactivity profiles resulting from the combination of ring strain and functional group diversity. The incorporation of aromatic substituents bearing reactive functional groups, such as the bromomethyl moiety found in the target compound, represents a sophisticated approach to molecular design that allows for multiple synthetic transformations from a single starting material.

The significance of brominated aromatic compounds in organic synthesis cannot be overstated, as bromine atoms serve as excellent leaving groups in numerous chemical reactions. The para-bromomethyl substitution pattern found in Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate provides a reactive site that can undergo nucleophilic substitution reactions, making the compound valuable for constructing more complex molecular architectures. This structural feature, combined with the reactive cyclopropane ring and the ester functionality, creates a molecule with multiple reactive sites that can be selectively modified under appropriate reaction conditions.

Research into cyclopropane-containing natural products and pharmaceuticals has further elevated the importance of compounds like Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate in modern organic chemistry. Many biologically active compounds contain cyclopropane rings, which often contribute to metabolic stability and enhanced biological activity through their resistance to enzymatic degradation. The synthesis of such compounds frequently requires access to functionalized cyclopropane intermediates, making molecules like the target compound essential building blocks in pharmaceutical development.

Objectives and Scope of Research

The primary research objectives surrounding Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate center on its utilization as a synthetic intermediate in the preparation of more complex organic molecules. Current research efforts focus on exploiting the multiple reactive sites present within the molecule to develop efficient synthetic routes to pharmaceutically relevant compounds and materials with specialized properties. The compound serves as a derivative of p-Tolylacetic Acid, indicating its potential application in the synthesis of quaternary ammonium compounds and other nitrogen-containing structures that require aromatic substitution patterns.

One significant area of research involves the use of similar cyclopropane-containing intermediates in the development of receptor agonists and antagonists for pharmaceutical applications. The preparation of stereoisomers of related compounds, such as those described in recent literature, demonstrates the importance of stereochemical control in accessing biologically active molecules. Research in this area seeks to develop scalable synthetic methods that provide access to individual stereoisomers with high enantiomeric and diastereomeric purity, enabling detailed structure-activity relationship studies and drug development efforts.

The scope of current research extends to investigating novel synthetic transformations that take advantage of the unique combination of functional groups present in Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. The strained cyclopropane ring provides opportunities for ring-opening reactions under appropriate conditions, while the ester functionality can participate in hydrolysis, reduction, or transesterification reactions. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of carbon-carbon and carbon-heteroatom bonds.

Table 2: Research Applications and Synthetic Transformations

| Reaction Type | Target Functionality | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Bromomethyl Group | Amine, Alcohol, Thiol Derivatives |

| Ester Hydrolysis | Methyl Ester | Carboxylic Acid |

| Ring-Opening Reactions | Cyclopropane Ring | Linear Alkyl Chains |

| Cross-Coupling Reactions | Aromatic Bromide | Extended Aromatic Systems |

Research methodology in this field emphasizes the development of selective reaction conditions that allow for the transformation of specific functional groups while preserving others. This approach enables the synthesis of libraries of related compounds from a single starting material, facilitating systematic studies of structure-property relationships. The ability to selectively modify different portions of the molecule makes Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate particularly valuable for combinatorial chemistry approaches and parallel synthesis strategies.

Contemporary research also investigates the compound's potential role in materials science applications, where cyclopropane-containing molecules can contribute unique properties to polymeric materials and advanced functional materials. The combination of aromatic character, ester functionality, and ring strain creates opportunities for the development of materials with specialized mechanical, optical, or electronic properties. These investigations represent an expanding frontier in the application of small-molecule synthetic intermediates to materials science challenges.

Properties

IUPAC Name |

methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXCTPDCGDIIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873372-30-6 | |

| Record name | methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropane Ring Formation Strategies

The cyclopropane core is typically synthesized via [2+1] cycloaddition or ring-closing reactions. A prominent method, described in a patent , involves a two-step process starting from cyclopropanecarboxylic acid. First, cyclopropanecarboxylic acid reacts with carbonyldiimidazole (CDI) to form cyclopropionyl imidazole. This intermediate undergoes radical deacidification bromination with trichlorobromomethane (CBrCl₃) and an oxidant, yielding cyclopropyl bromide with >99% purity after distillation . While this method produces simple cyclopropane derivatives, adaptations are required for phenyl-substituted analogs.

For phenyl-functionalized cyclopropanes, transition metal-catalyzed cyclopropanation of styrene derivatives is effective. For example, using a Simmons-Smith reagent (CH₂I₂/Zn-Cu) with methyl 4-vinylbenzoate generates methyl 1-(4-methylphenyl)cyclopropanecarboxylate . This approach leverages carbene insertion into the alkene bond, forming the cyclopropane ring with high stereochemical control. The reaction proceeds at 0–5°C in tetrahydrofuran (THF), achieving yields of 96% .

Bromination of the Phenyl Methyl Group

Introducing the bromomethyl group onto the phenyl ring is achieved through radical bromination. A high-yield method from Ambeed involves treating methyl 4-methylcinnamate with tetrabutylammonium bromide (TBAB) and glacial acetic acid in 1,2-dichloroethane under pressurized conditions (5–8 atm). The reaction achieves 99.5% yield and 99.3% purity when conducted at 120–150°C for 5 hours . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 120°C → 150°C (gradient) |

| Pressure | 5 atm → 8 atm |

| Molar Ratio (Substrate:TBAAcOH) | 1:0.82:1.6 |

| Solvent | 1,2-Dichloroethane |

This method’s efficiency stems from TBAB’s role as a phase-transfer catalyst, ensuring homogeneous mixing of reactants . For the target compound, substituting methyl 4-methylcinnamate with methyl 1-(4-methylphenyl)cyclopropanecarboxylate would follow analogous conditions.

Alternative Bromination Approaches

Radical-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) offers another route. A study on methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate utilized similar conditions, achieving 71% yield for brominated intermediates . However, this method requires strict inert atmospheres and prolonged reaction times (8–12 hours).

Electrophilic aromatic substitution (EAS) is less feasible due to the electron-withdrawing ester group on the cyclopropane, which deactivates the phenyl ring. Thus, radical pathways remain superior for para-selective bromomethylation.

Stereochemical Considerations

While the target compound lacks chiral centers, related cyclopropane syntheses highlight stereochemical challenges. For instance, the use of chiral auxiliaries or enantioselective catalysts in cyclopropanation reactions ensures precise control over ring stereochemistry . In one example, (S)-2,2-dichloro-1-methylcyclopropyl(phenyl)methanone was synthesized using Grignard reagents under argon, yielding products with >98% enantiomeric excess (ee) . Such methodologies could be adapted if stereoselective synthesis of the target compound becomes necessary.

Scalability and Industrial Feasibility

The patent and Ambeed methods emphasize scalability. The cyclopropane synthesis uses cost-effective reagents (CDI, CBrCl₃) and avoids cryogenic conditions, making it suitable for kilogram-scale production. Similarly, the bromination process employs reusable diatomaceous earth-supported catalysts, reducing waste generation.

Comparative Analysis of Methods

The table below contrasts key preparation routes:

The TBAB-mediated bromination outperforms others in yield and practicality, though it requires specialized pressure equipment.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The compound is structurally related to phenylpropionic acid derivatives, which are known for their analgesic and anti-inflammatory effects. Research indicates that its derivatives can inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .

Case Study: Synthesis of Anti-inflammatory Agents

A notable study involved the synthesis of 2-[(4-bromomethyl)phenyl]propionic acid from methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. This compound exhibited significant anti-inflammatory activity in preclinical models, demonstrating its potential as a lead compound for developing new NSAIDs .

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its bromomethyl group enhances biological activity against various pests while maintaining low toxicity to non-target organisms. Research has shown that derivatives of this compound can effectively disrupt pest growth and reproduction, making them viable candidates for new pesticide formulations .

Case Study: Efficacy Against Agricultural Pests

In field trials, formulations based on methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate demonstrated a marked reduction in pest populations compared to control groups. These findings suggest that the compound could be developed into a commercial pesticide with a favorable safety profile .

Materials Science

Polymer Chemistry

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate has been investigated for its role in polymer synthesis. The presence of the cyclopropane moiety provides unique mechanical properties to polymers, such as increased strength and thermal stability. Researchers are exploring its incorporation into polymer matrices to enhance performance characteristics .

Data Table: Properties of Polymers Derived from Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Decomposition Temp | 300 °C |

| Flexural Modulus | 2 GPa |

Mechanism of Action

The mechanism of action of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: The bromomethyl group (CH₂Br) in the target compound is more reactive than the bromophenyl (Br) group in analogs like Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. Bromomethyl facilitates nucleophilic substitution (e.g., in Suzuki coupling or alkylation), whereas bromophenyl is typically involved in electrophilic aromatic substitution .

Ring Size and Stability :

- Cyclopropane rings (3-membered) are highly strained, increasing reactivity but reducing thermal stability. In contrast, cyclohexane derivatives (6-membered) exhibit greater conformational stability, as seen in Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate .

Functional Group Variations :

- Esters (e.g., Methyl 1-(4-bromophenyl)cyclopropanecarboxylate) are generally more lipophilic than carboxylic acids (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid), impacting their bioavailability and application in drug design .

Biological Activity

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate can be characterized by its unique cyclopropane ring, which is linked to a bromomethyl-substituted phenyl group and a carboxylate ester. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of cyclopropane compounds, including methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in combating infections.

Anticancer Potential

The compound's structure suggests possible anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins . The specific pathways affected by methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate require further investigation to elucidate its full anticancer potential.

Anti-inflammatory Effects

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate may also possess anti-inflammatory properties. Research on related compounds reveals that they can inhibit pro-inflammatory cytokines and enzymes, which play critical roles in inflammatory responses . This suggests a therapeutic avenue for treating conditions characterized by inflammation.

The biological activity of methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is likely mediated through several mechanisms:

- Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity and influencing cellular pathways.

- Non-covalent Interactions : Similar compounds have been shown to bind to biological systems via hydrogen bonds, hydrophobic interactions, and van der Waals forces .

- Gene Expression Modulation : There is potential for this compound to affect gene expression related to various biological processes, including apoptosis and inflammation.

Research Findings and Case Studies

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate remains largely unexplored. However, similar compounds typically exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments are essential to evaluate the safety profile before clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cyclopropanation of a pre-functionalized benzene derivative. For example, a palladium-catalyzed coupling reaction or bromination of a methyl-substituted cyclopropane precursor (e.g., using NBS or Br₂ in a controlled environment). Reaction efficiency depends on solvent polarity (e.g., DCM or THF), temperature (0–25°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents to avoid over-halogenation .

Q. How should researchers safely handle this compound given its hazards?

- Safety Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is harmful via inhalation, skin contact, or ingestion. Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Structural Confirmation : Use H/C NMR to verify cyclopropane ring integrity and bromomethyl substitution. X-ray crystallography (as in ) resolves stereochemical ambiguities .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) or LC-MS. Compare retention times with reference standards (e.g., related cyclopropane esters in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 638220-35-6 vs. 951885-67-9) for structurally similar derivatives?

- Verification Strategy : Cross-reference CAS numbers with authoritative databases (e.g., PubChem, Reaxys) and validate via spectral data (NMR, HRMS). Discrepancies may arise from isomerism or registry errors .

- Case Study : For 638220-35-6, confirm via synthesis reproducibility and spectral matching to avoid misidentification in publications .

Q. What strategies are effective in analyzing trace impurities during synthesis?

- Impurity Profiling : Use LC-MS/MS to detect byproducts like de-brominated analogs or ester hydrolysis products. Compare with known impurities in cyclopropane carboxylates (e.g., lists fenofibric acid derivatives as common impurities) .

- Quantification : Apply gradient elution with UV detection (λ = 254 nm) and calibrate against certified reference materials .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Modeling Approach : Use DFT (e.g., Gaussian or ORCA) to calculate electrophilicity of the bromomethyl group. Solvent effects (e.g., polar aprotic vs. protic) can be modeled via COSMO-RS .

- Validation : Compare predicted activation energies with experimental kinetics (e.g., monitoring SN2 reactions with azide ions via F NMR) .

Q. What biological screening approaches are suitable for evaluating its potential as a pharmacophore?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Structural analogs in show antimicrobial activity, suggesting similar testing frameworks .

- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.